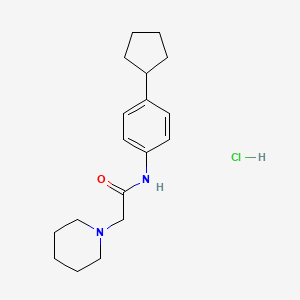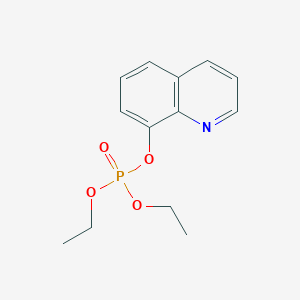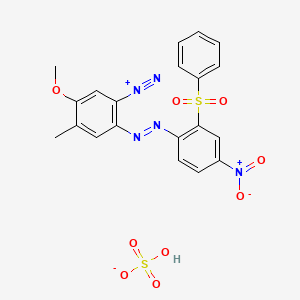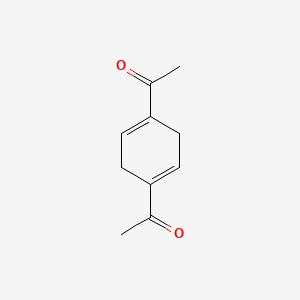
Carbonothioic dihydrazide, N''-(((2-chlorophenyl)amino)thioxomethyl)-N'''-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- is a complex organic compound that features a combination of thiosemicarbazide and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- typically involves the reaction of thiosemicarbazide derivatives with pyridine-based aldehydes or ketones. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems may also be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones
Reduction: Formation of corresponding amines or hydrazines
Substitution: Nucleophilic substitution reactions at the pyridine or phenyl rings
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties can be leveraged to create products with enhanced performance characteristics.
Mechanism of Action
The mechanism by which Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiosemicarbazide derivatives
- Pyridine-based compounds
- Hydrazone derivatives
Uniqueness
What sets Carbonothioic dihydrazide, N’‘-(((2-chlorophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(1-oxido-2-pyridinyl)ethylidene)- apart from similar compounds is its unique combination of functional groups
Properties
CAS No. |
140835-43-4 |
|---|---|
Molecular Formula |
C15H15ClN6OS2 |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
(3E)-1-(2-chlorophenyl)-3-[[[(1E)-1-(1-hydroxypyridin-2-ylidene)ethyl]amino]carbamothioylimino]thiourea |
InChI |
InChI=1S/C15H15ClN6OS2/c1-10(13-8-4-5-9-22(13)23)18-20-15(25)21-19-14(24)17-12-7-3-2-6-11(12)16/h2-9,18,23H,1H3,(H,17,24)(H,20,25)/b13-10+,21-19+ |
InChI Key |
DWYDXNYGCPABIZ-OWYUXPLGSA-N |
Isomeric SMILES |
C/C(=C\1/C=CC=CN1O)/NNC(=S)/N=N/C(=S)NC2=CC=CC=C2Cl |
Canonical SMILES |
CC(=C1C=CC=CN1O)NNC(=S)N=NC(=S)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)







![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
